Diclazuril

Descripción general

Descripción

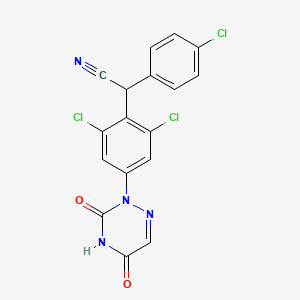

Diclazuril is a chemical compound belonging to the class of organic compounds known as diphenylacetonitriles. It is widely used as an anticoccidial agent, primarily in veterinary medicine, to prevent and treat coccidiosis in poultry and other livestock. Coccidiosis is a parasitic disease caused by protozoan parasites of the genus Eimeria, which affects the intestinal tract of animals, leading to significant economic losses in the livestock industry .

Aplicaciones Científicas De Investigación

Diclazuril has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Diclazuril, a benzeneacetonitrile anticoccidial agent, is primarily targeted against various stages of Eimeria tenella . Eimeria tenella is a protozoan parasite that causes coccidiosis, a significant disease in poultry farms . The compound’s primary targets are the asexual or sexual stages of coccidia .

Mode of Action

It induces morphological changes and attenuates the mitochondrial transmembrane potential in merozoites . This compound is also known to suppress serine/threonine protein phosphatase type 5 expression .

Biochemical Pathways

This compound affects the biochemical pathways involved in the development and survival of the parasite. It induces ultrastructural changes and significantly increases the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites . This suggests that this compound may induce mitochondrial-dependent apoptosis in second-generation merozoites of E. tenella .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various species. In quails and pigeons, the peak plasma concentrations were attained at 8 hours, and the elimination half-lives were 30.74 and 26.48 hours, respectively . The area under the plasma concentration-time curve from time zero to the last sample (AUC0-last) values were 155.67 and 343.57 μg h/mL, respectively . The mean residence time was 30.71 hours in quails and 39.68 hours in pigeons .

Result of Action

The action of this compound results in the disruption of the parasite’s life cycle, leading to the degeneration of schizonts and gamonts . It induces morphological changes and attenuates the mitochondrial transmembrane potential in merozoites . This leads to an increase in apoptosis, disrupting the development and survival of the parasite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the rate of oocyst sporulation, which significantly impacts the epidemiology of infections in chicken flocks, is primarily governed by three pivotal factors: temperature, humidity, and oxygen levels . Furthermore, this compound has been found to be safe for the environment for neutral/alkaline soils (pH ≥ 7) .

Análisis Bioquímico

Biochemical Properties

Diclazuril plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets the asexual and sexual stages of the Eimeria parasite’s life cycle, disrupting the development and replication of the parasite. This compound inhibits the activity of enzymes involved in the parasite’s energy metabolism, leading to a decrease in ATP production and ultimately causing the death of the parasite .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Eimeria tenella, this compound induces apoptosis and disrupts mitochondrial transmembrane potential in second-generation merozoites. This results in ultrastructural changes and increased apoptosis rates, leading to the death of the parasite . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticoccidial activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to enzymes involved in the parasite’s energy metabolism, inhibiting their activity and reducing ATP production. This disruption in energy metabolism leads to the death of the parasite. Additionally, this compound affects the expression of genes involved in the parasite’s development and replication, further contributing to its anticoccidial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under various stress conditions, including acidic, alkaline, photolytic, thermal, and oxidative stress . Its degradation products may also contribute to its overall efficacy. Long-term studies have shown that this compound maintains its anticoccidial activity over extended periods, with minimal loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In lambs, a single administration of 1 mg this compound per kg body weight or two administrations at 3 to 4 weeks of age and 3 weeks later is effective in preventing coccidiosis . Higher doses may lead to toxic or adverse effects, including swelling of centrilobular hepatocytes in mice and vomiting and defecation in dogs . The therapeutic dosage must be carefully monitored to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its efficacy. The parent compound represents the majority of the radioactivity in metabolic studies, indicating minimal metabolism . Minor metabolites have been detected in the faeces, suggesting some degree of metabolic transformation . The metabolic pathways of this compound contribute to its overall pharmacokinetic profile and efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. After oral administration, this compound is absorbed and distributed to various tissues, including the liver, kidney, lung, and heart . The compound is primarily excreted in the faeces, with minimal excretion in the urine . The distribution of this compound within tissues is crucial for its anticoccidial activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In Eimeria tenella, this compound induces the nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to apoptosis . The localization of this compound within specific cellular compartments, such as the nucleus, contributes to its overall efficacy in inducing cell death and preventing parasite replication .

Métodos De Preparación

The synthesis of diclazuril involves several steps, starting with 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene as the initial raw material. The process includes diazotization, substitution, reduction, and cyclization reactions. The intermediate compounds formed during these reactions undergo further chemical transformations to yield the final product . Industrial production methods often involve optimizing these steps to improve yield and reduce costs. For instance, a method involving the reaction of an intermediate with sodium nitrite, followed by cyclization and ring enlargement, has been developed for large-scale production .

Análisis De Reacciones Químicas

Diclazuril undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: The nitro group in the starting material is reduced to an amine group during the synthesis of this compound.

Substitution: Halogen atoms in the starting materials are substituted during the synthesis process. Common reagents used in these reactions include sodium nitrite, sulfuric acid, and reductive agents like vat powder. The major products formed from these reactions are intermediate compounds that eventually lead to the formation of this compound.

Comparación Con Compuestos Similares

Diclazuril is often compared with other anticoccidial drugs, such as toltrazuril and clazuril. These compounds belong to the same class of triazine derivatives and share similar broad-spectrum activity against Eimeria infections . this compound is known for its high efficacy at low concentrations and its minimal impact on animal growth and feed conversion . Other similar compounds include sulfonamides, amprolium, and decoquinate, which are also used to control coccidiosis in livestock .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZFUDFOPOMEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046787 | |

| Record name | Diclazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-37-2 | |

| Record name | Diclazuril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101831-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclazuril [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclazuril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICLAZURIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diclazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K110K1B1VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.